5-Ethyl-2,3,4-trimethylheptane
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Overview
Description
5-Ethyl-2,3,4-trimethylheptane is a branched alkane with the molecular formula C12H26 It is a hydrocarbon that consists of a heptane backbone with ethyl and methyl groups attached at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,3,4-trimethylheptane typically involves the alkylation of a heptane derivative. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with a heptane derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve catalytic cracking and reforming processes. These processes break down larger hydrocarbons into smaller, branched alkanes. Catalysts such as zeolites are often used to facilitate these reactions under high temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2,3,4-trimethylheptane primarily undergoes reactions typical of alkanes, including:
Combustion: Reacts with oxygen to produce carbon dioxide and water.
Halogenation: Reacts with halogens (e.g., chlorine, bromine) under UV light to form haloalkanes.
Cracking: Breaks down into smaller hydrocarbons under high temperatures and pressures.
Common Reagents and Conditions
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (e.g., Cl2, Br2) and UV light.
Cracking: Requires high temperatures (500°C to 700°C) and catalysts such as zeolites.
Major Products
Combustion: Produces carbon dioxide (CO2) and water (H2O).
Halogenation: Produces haloalkanes such as 5-ethyl-2,3,4-trimethylheptyl chloride.
Cracking: Produces smaller alkanes and alkenes.
Scientific Research Applications
5-Ethyl-2,3,4-trimethylheptane is used in various scientific research applications, including:
Chemistry: As a model compound for studying the properties and reactions of branched alkanes.
Biology: In studies of hydrocarbon metabolism by microorganisms.
Medicine: As a reference compound in the development of pharmaceuticals.
Industry: As a component in the formulation of specialty fuels and lubricants.
Mechanism of Action
As an alkane, 5-Ethyl-2,3,4-trimethylheptane is relatively inert and does not have a specific mechanism of action in biological systems. it can undergo metabolic processes such as oxidation by cytochrome P450 enzymes in the liver, leading to the formation of alcohols, aldehydes, and carboxylic acids.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Trimethylheptane
- 5-Ethyl-2,2,3-trimethylheptane
- 5-Ethyl-3,3,4-trimethylheptane
Uniqueness
5-Ethyl-2,3,4-trimethylheptane is unique due to its specific branching pattern, which affects its physical and chemical properties. For example, its boiling point, melting point, and reactivity can differ significantly from other isomers with the same molecular formula but different branching patterns.
Properties
CAS No. |
62198-56-5 |
---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
5-ethyl-2,3,4-trimethylheptane |
InChI |
InChI=1S/C12H26/c1-7-12(8-2)11(6)10(5)9(3)4/h9-12H,7-8H2,1-6H3 |
InChI Key |
URFFXJPJMCMXFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C)C(C)C(C)C |
Origin of Product |
United States |
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